molecular formula C7H10O4 B12865496 (3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid

(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid

Cat. No.: B12865496
M. Wt: 158.15 g/mol
InChI Key: URPFFUDFSCAGGR-PHDIDXHHSA-N
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Description

(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid is a chiral compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the aldol condensation of 2,5-hexanedione with aldehydes, followed by hydrogenation and cyclization to form the tetrahydrofuran ring . The reaction conditions often require precise control of temperature, pH, and the use of selective catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and the use of environmentally friendly solvents are also crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-carboxylic acid
  • Tetrahydrofuran-3-carboxylic acid
  • 2,5-Dimethyltetrahydrofuran

Uniqueness

(3R,5R)-5-Acetyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3R,5R)-5-acetyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-4(8)6-2-5(3-11-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

URPFFUDFSCAGGR-PHDIDXHHSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H](CO1)C(=O)O

Canonical SMILES

CC(=O)C1CC(CO1)C(=O)O

Origin of Product

United States

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